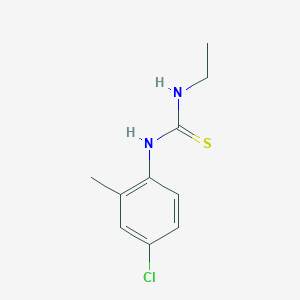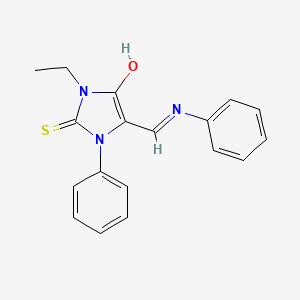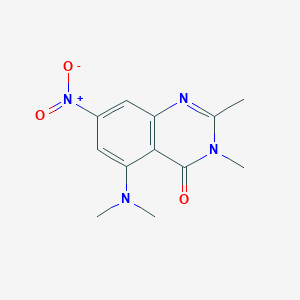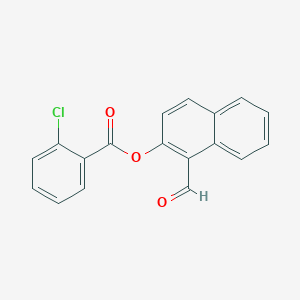![molecular formula C13H9Cl2N3O2 B5798284 N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide, commonly known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized through a specific method, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of DCPI involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Microtubules are essential components of the cytoskeleton, and they play a critical role in cell division, intracellular transport, and cell morphology. DCPI binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and leads to the disruption of cell division and cell death.
Biochemical and Physiological Effects:
DCPI has been found to have potent antitumor activity, and its mechanism of action involves the inhibition of tubulin polymerization. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, DCPI has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
实验室实验的优点和局限性
DCPI has several advantages for lab experiments, including its potent activity against cancer cells and its ability to inhibit the production of pro-inflammatory cytokines. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on DCPI. One potential direction is the development of more potent and selective analogs of DCPI that can be used for the treatment of cancer and other diseases. Another direction is the investigation of the potential use of DCPI in combination with other drugs for the treatment of cancer. Furthermore, more research is needed to determine the safety and efficacy of DCPI in humans and to identify any potential side effects. Overall, the research on DCPI has the potential to lead to the development of new and effective treatments for cancer, inflammation, and Alzheimer's disease.
合成方法
The synthesis of DCPI involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base. The reaction results in the formation of DCPI, which is then purified through recrystallization. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
DCPI has been studied extensively for its potential applications in various fields of scientific research. It has been found to have potent antitumor activity, and its mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. DCPI has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, DCPI has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-5-4-8(7-10(9)15)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNVLRHAKDKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-dichlorophenyl)carbonyl]oxy}pyridine-2-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)








